{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile
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Overview
Description
{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde. The fluorination of the indazole ring is achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
The piperazine moiety is introduced through a nucleophilic substitution reaction, where the indazole derivative reacts with piperazine under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and fluorination steps, as well as the use of automated systems for the introduction of the piperazine and acetonitrile groups. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and acetonitrile moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols. Substitution reactions could result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}methanol
- {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}ethanol
- {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}propionitrile
Uniqueness
The uniqueness of {4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated indazole ring enhances its stability and bioactivity, while the piperazine and acetonitrile moieties provide additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
332011-96-8 |
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Molecular Formula |
C20H20FN5O2S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[4-[6-fluoro-1-(4-methylphenyl)sulfonylindazol-3-yl]piperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C20H20FN5O2S/c1-15-2-5-17(6-3-15)29(27,28)26-19-14-16(21)4-7-18(19)20(23-26)25-12-10-24(9-8-22)11-13-25/h2-7,14H,9-13H2,1H3 |
InChI Key |
OWLFTVFOONNRON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)F)C(=N2)N4CCN(CC4)CC#N |
Origin of Product |
United States |
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